molecular formula C15H15ClN2S2 B2705509 N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride CAS No. 2034393-80-9

N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Cat. No.: B2705509
CAS No.: 2034393-80-9
M. Wt: 322.87
InChI Key: WRPUKXRVGGTWCG-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Benzyl compounds are those that contain a phenyl group attached to a CH2 group .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . The synthesis of benzyl compounds typically involves the reaction of a benzene derivative with an alkylating agent .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzyl group consists of a phenyl ring attached to a CH2 group .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Benzyl compounds can undergo reactions typical of alkyl groups, such as oxidation and halogenation .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of benzyl compounds can vary widely depending on the specific compound .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of derivatives related to N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. For instance, a study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and assessed their antimicrobial activity. Some of these compounds showed potency exceeding reference drugs against pathogenic strains, particularly against Gram-positive bacteria and Candida strains, highlighting their potential in combating microbial infections (Bikobo et al., 2017).

Synthetic Methodologies

The synthesis and functionalization of thiazole derivatives have been explored extensively. Mariappan et al. (2016) described a metal-free approach for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, utilizing oxidative C–S bond formation strategies. This highlights the versatility of thiazole compounds in chemical synthesis, offering broad substrate scope and straightforward purification procedures (Mariappan et al., 2016).

Material Science Applications

In the field of material science, the structural properties of thiazole and benzothiazole derivatives have been leveraged for various applications. Xiao-lin Lu and M. Xia (2016) developed a novel V-shaped molecule derived from benzothiazole for potential use as a security ink. This molecule exhibits morphology-dependent fluorochromism, enabling reversible color changes under mechanical force or pH stimuli, which is valuable for security and anti-counterfeiting technologies (Xiao-lin Lu & M. Xia, 2016).

Safety and Hazards

The safety and hazards associated with thiazole and benzyl compounds can vary widely depending on the specific compound. Some may be harmful or toxic, while others are used as drugs due to their beneficial effects .

Future Directions

Research into thiazole and benzyl compounds is ongoing, with scientists continually developing new derivatives with improved properties and activities . This includes the development of new synthetic methods, the discovery of new biological activities, and the design of more effective and safer drugs .

Properties

IUPAC Name

N-benzyl-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2.ClH/c1-2-4-12(5-3-1)9-16-15-17-14(11-19-15)8-13-6-7-18-10-13;/h1-7,10-11H,8-9H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPUKXRVGGTWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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